molecular formula C14H17BrN2O2 B5307166 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide

1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide

Cat. No. B5307166
M. Wt: 325.20 g/mol
InChI Key: BUNVQBBBJKNDLS-UHFFFAOYSA-N
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Description

1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is also known as ABP or ABP688. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide involves the modulation of mGluR5 activity. ABP688 binds to the allosteric site of mGluR5, leading to a conformational change in the receptor. This change results in the modulation of downstream signaling pathways, leading to changes in neuronal activity and neurotransmitter release. The exact mechanism of action of ABP688 is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the activation of protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. ABP688 has also been shown to reduce pain perception and inflammation in animal models of chronic pain. In addition, it has been shown to have potential anti-addictive effects, making it a potential therapeutic agent for the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide in lab experiments include its high affinity for mGluR5, its ability to modulate downstream signaling pathways, and its potential therapeutic applications. However, there are also limitations to using ABP688 in lab experiments. These include its limited solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the study of 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide. These include:
1. Further studies to determine the long-term effects of ABP688 on neuronal function and behavior.
2. Development of more efficient synthesis methods to increase the yield and purity of the compound.
3. Examination of the potential therapeutic applications of ABP688 in the treatment of various neurological and psychiatric disorders.
4. Investigation of the potential use of ABP688 as a tool for studying the role of mGluR5 in various physiological processes.
5. Development of new allosteric modulators of mGluR5 based on the structure of ABP688.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity for mGluR5 and ability to modulate downstream signaling pathways make it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Further studies are needed to determine the long-term effects of ABP688 and to develop more efficient synthesis methods. The future directions of research on ABP688 include investigating its potential therapeutic applications and developing new allosteric modulators of mGluR5.

Synthesis Methods

The synthesis of 1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide involves a multi-step process. The first step involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide. The second step involves the reaction of N-(4-bromophenyl)acetamide with piperidine in the presence of trifluoroacetic acid to form this compound. This synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

1-acetyl-N-(4-bromophenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in a variety of physiological processes, including learning and memory, pain perception, and addiction. ABP688 has been shown to modulate the activity of mGluR5, making it a potential therapeutic agent for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

1-acetyl-N-(4-bromophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNVQBBBJKNDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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